1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine
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Overview
Description
®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is a complex organic compound that features a unique imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-b]pyridine core. This is followed by the introduction of the phenyl group and the ethanamine side chain through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new therapeutic agents.
Medicine
In medicinal chemistry, ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the core imidazo[4,5-b]pyridine structure but differ in their substituents.
Phenyl-substituted imidazoles: These compounds have a phenyl group attached to an imidazole ring, similar to ®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine.
Uniqueness
®-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is unique due to its specific combination of the imidazo[4,5-b]pyridine core, phenyl group, and ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N4 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-(3-phenylimidazo[4,5-b]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)13-17-12-8-5-9-16-14(12)18(13)11-6-3-2-4-7-11/h2-10H,15H2,1H3 |
InChI Key |
RUKYEUIBLMQJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1C3=CC=CC=C3)N=CC=C2)N |
Origin of Product |
United States |
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